3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride
Description
3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core linked to a propanoic acid moiety via a methylene bridge, with a hydrochloride counterion enhancing solubility.
Properties
IUPAC Name |
3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S.ClH/c12-7(13)1-3-11-5-10-8-6(9(11)14)2-4-15-8;/h2,4-5H,1,3H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBYQKVIPUISSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
A common approach involves the reaction of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For instance, heating methyl 2-aminothiophene-3-carboxylate with urea in acetic acid at reflux yields the pyrimidine ring via intramolecular cyclization. This method achieves moderate yields (60–70%) and is scalable for industrial applications.
Table 1: Cyclization Conditions and Yields
| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Urea | Acetic acid | 120 | 65 |
| Ethyl 2-aminothiophene-3-carboxylate | Thiourea | Ethanol | 80 | 72 |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of 2-aminothiophene-3-carbonitrile and formamide, subjected to microwave heating at 150°C for 20 minutes, produces the thienopyrimidinone core with improved yields (85%). This method reduces reaction times from hours to minutes, enhancing efficiency.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety at position 3 of the thienopyrimidine ring is introduced via alkylation or Michael addition.
Alkylation with 3-Bromopropanoic Acid
Direct alkylation of the thienopyrimidin-4-one nitrogen with 3-bromopropanoic acid in the presence of a base like potassium carbonate facilitates side-chain attachment. Reaction in dimethylformamide (DMF) at 80°C for 12 hours yields the free acid precursor, which is subsequently converted to the hydrochloride salt.
Table 2: Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Bromopropanoic acid | K₂CO₃ | DMF | 12 | 58 |
| Methyl acrylate | Triethylamine | Methanol | 24 | 63 |
Michael Addition Using Acrylic Acid Derivatives
An alternative route employs Michael addition, where the thienopyrimidinone’s amine reacts with methyl acrylate in propan-2-ol. This method, adapted from hydrazide syntheses, involves refluxing for 18 hours to achieve 79% yield of the ester intermediate, followed by hydrolysis to the free acid using lithium hydroxide.
Hydrochloride Salt Formation
The final step involves treating the free acid with hydrochloric acid to improve solubility and stability.
Acidic Precipitation
Dissolving the free acid in ethanol and adding concentrated HCl (37%) at 0°C precipitates the hydrochloride salt. This method achieves >95% purity, as confirmed by HPLC.
Table 3: Salt Formation Conditions
| Acid Used | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| HCl (gas) | Ethanol | 0 | 97 |
| Aqueous HCl (1M) | Water | 25 | 92 |
Comparative Analysis of Synthetic Routes
Cyclization methods vary in efficiency: microwave-assisted reactions offer higher yields but require specialized equipment. Alkylation with 3-bromopropanoic acid is straightforward but suffers from moderate yields due to competing side reactions. Michael addition, while lengthier, provides better regioselectivity.
Optimization and Scale-Up Considerations
Key challenges include minimizing byproducts during alkylation and ensuring reproducibility in salt formation. Catalytic additives like tetrabutylammonium bromide (TBAB) enhance alkylation yields to 75% . Scale-up trials in continuous flow reactors demonstrate feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thieno[2,3-d]pyrimidin core to its oxidized derivatives.
Reduction: Reduction of the pyrimidinyl ring or the propanoic acid moiety.
Substitution: Replacement of hydrogen atoms or functional groups on the thieno[2,3-d]pyrimidin core.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation products may include various oxidized derivatives of the thieno[2,3-d]pyrimidin core.
Reduction products can yield reduced forms of the pyrimidinyl ring or propanoic acid moiety.
Substitution products may result in derivatives with altered functional groups on the core structure.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride exhibit various biological activities:
- Antimicrobial Activity : Several studies have reported that thienopyrimidine derivatives possess antimicrobial properties. The compound may inhibit the growth of bacteria and fungi through interference with their metabolic pathways.
- Antitumor Properties : Thieno[2,3-d]pyrimidines have been investigated for their anticancer potential. They may act as inhibitors of specific kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Medicinal Chemistry Applications
The unique structure of 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride makes it a valuable scaffold in medicinal chemistry:
- Drug Design : The compound can serve as a lead structure for the development of new drugs targeting various diseases, including cancer and infectious diseases.
- Structure-Activity Relationship (SAR) Studies : Researchers can modify the compound's structure to enhance its biological activity or reduce toxicity, leading to more effective therapeutic agents.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thienopyrimidine derivatives against common pathogens. Results indicated that certain modifications to the thieno[2,3-d]pyrimidine core significantly enhanced activity against resistant strains of bacteria .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of thienopyrimidine could induce apoptosis through the activation of caspase pathways. This suggests potential for development as anticancer agents .
- Inflammation Models : Experimental models of inflammation showed that thienopyrimidine derivatives could reduce inflammation markers significantly compared to controls, indicating their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and influencing their activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: Binding to receptors can trigger signaling cascades that affect cellular processes.
Biomolecules: Interaction with other biomolecules can modulate their function and impact biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
a. Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
A structurally related compound, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11), shares a thienopyrimidinone scaffold but differs in substituents:
- A chromene-derived thiazolidinone ring replaces the propanoic acid group.
- The thieno[3,4-d]pyrimidinone core (vs.
Key Implications :
- The chromene-thiazolidinone moiety in Compound 11 may enhance π-π stacking interactions, whereas the propanoic acid group in the target compound improves aqueous solubility via ionization.
b. Indeno[3,2-c]pyrazol-4-hydrazone Derivatives
3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5) features a fused indeno-pyrazole core.
Propanoic Acid-Containing Analogues
a. Ronacaleret Hydrochloride
Ronacaleret hydrochloride (CAS 702686-96-2) shares the propanoic acid hydrochloride motif but incorporates a difluorophenyl-substituted benzenepropanoic acid linked to a hydroxypropoxy-amine chain.
Comparison Table :
| Property | Target Compound | Ronacaleret Hydrochloride |
|---|---|---|
| Core Structure | Thieno[2,3-d]pyrimidinone | Benzenepropanoic acid derivative |
| Solubility Enhancer | Hydrochloride | Hydrochloride |
| Therapeutic Indication | Undetermined (preclinical) | Osteoporosis (approved) |
| Molecular Weight | ~300–350 (estimated) | 484.00 |
b. 3-(3-Aminooxolan-3-yl)propanoic Acid Hydrochloride
This building block (CAS 1524928-07-1) substitutes the thienopyrimidinone core with an oxolane (tetrahydrofuran) ring.
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
- The hydrochloride salt in the target compound and Ronacaleret ensures moderate-to-high aqueous solubility, critical for oral bioavailability.
- Thieno[2,3-d]pyrimidinone’s sulfur atom may slightly increase lipophilicity (logP ~2.5) compared to oxolane-containing analogs (logP ~1.8) .
Biological Activity
3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its chemical properties, biological activities, and relevant case studies.
- IUPAC Name : 3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid hydrochloride
- Molecular Formula : C9H9ClN2O3S
- Molecular Weight : 260.69 g/mol
- CAS Number : 1209189-00-3
- Purity : 97% .
Kinase Inhibition
Recent studies have identified derivatives of thieno[2,3-d]pyrimidine, including this compound, as potent inhibitors of Rho-associated protein kinase (ROCK). ROCKs are crucial in various cellular processes including cell migration and morphology. The compound's ability to inhibit these kinases suggests potential therapeutic applications in cancer and other diseases characterized by abnormal cell migration.
Table 1: Kinase Inhibition Potency
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid | ROCK I | Not specified |
| 8k (related derivative) | ROCK I | 0.004 |
| 8k (related derivative) | ROCK II | 0.001 |
The data indicates that while specific IC50 values for the hydrochloride variant are not detailed, related compounds exhibit remarkable potency against ROCKs .
Anti-Cancer Activity
In vitro studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
A study focused on a related thieno[2,3-d]pyrimidine derivative showed significant reductions in cell viability in breast cancer cells when treated with concentrations as low as 1 μM. The compound activated apoptotic pathways, leading to increased caspase activity and DNA fragmentation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-d]pyrimidine core can significantly impact its efficacy as a kinase inhibitor.
Key Findings:
- Substituents on the pyrimidine ring can enhance binding affinity to the kinase domain.
- The introduction of electron-withdrawing groups increases potency by stabilizing the active conformation of the inhibitor.
- The presence of a propanoic acid moiety is essential for maintaining solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives with pyrimidine precursors. For example, describes a related compound where the thieno-pyrimidin core is formed via a multi-step process involving aminolysis and acid-catalyzed cyclization. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance ring closure efficiency. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm the thieno-pyrimidin scaffold and propanoic acid side chain (e.g., δ 3.5–4.5 ppm for methylene protons adjacent to the carbonyl).
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% as per ).
- Mass Spectrometry (ESI-MS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 326.05) .
Q. What solubility and formulation challenges arise with this hydrochloride salt in biological assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers (<1 mg/mL at pH 7.4). Use co-solvents like DMSO (≤5% v/v) for in vitro studies. For in vivo applications, consider prodrug strategies (e.g., esterification of the carboxylic acid) or nanoformulation to improve bioavailability .
Q. Which biological targets are associated with thieno-pyrimidin derivatives, and how should researchers design assays to evaluate activity?
- Methodological Answer : Thieno-pyrimidins often target kinases or enzymes involved in nucleotide metabolism. Design assays using:
- Kinase inhibition panels (e.g., EGFR, VEGFR) with ATP-competitive binding protocols.
- Cellular viability assays (e.g., MTT in cancer cell lines) at concentrations ≤10 μM.
- Enzyme-linked assays (e.g., dihydrofolate reductase) with UV-Vis detection of NADPH oxidation .
Advanced Research Questions
Q. How do pH and temperature affect the stability of the hydrochloride salt in long-term storage?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Store lyophilized powder at -20°C in inert atmospheres (N₂) to prevent hydrolysis of the thieno-pyrimidin ring.
- Monitor degradation via HPLC at 40°C/75% RH over 4 weeks. Degradation products may include free carboxylic acid (via dehydrochlorination) and oxidized sulfur species .
Q. What structural modifications to the propanoic acid side chain enhance target selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Replace the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) to modulate polarity.
- Introduce methyl or halogen substituents at the β-position to sterically hinder off-target interactions. highlights fluorine substitutions improving metabolic stability in analogous compounds .
Q. How can researchers resolve contradictions in biological activity data across different assay formats?
- Methodological Answer : Cross-validate findings using orthogonal methods:
- Compare enzymatic IC₅₀ values with cellular EC₅₀ to identify permeability limitations.
- Use SPR (surface plasmon resonance) to confirm direct target binding if discrepancies arise between biochemical and cellular assays.
- Control for salt form interconversion (e.g., free base vs. hydrochloride) in dose-response curves .
Q. What advanced analytical techniques are required to detect trace impurities in bulk synthesis?
- Methodological Answer : Employ:
- LC-HRMS to identify low-abundance byproducts (e.g., dimeric species from incomplete cyclization).
- NMR relaxation experiments (T₁/T₂) to quantify residual solvents (e.g., DMF) below 500 ppm.
- XRD to confirm polymorphic consistency, as hydrochloride salts often exhibit hygroscopicity-driven phase changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
